molecular formula C7H3BrClIO2 B2824705 5-Bromo-4-chloro-2-iodobenzoic acid CAS No. 1539228-96-0

5-Bromo-4-chloro-2-iodobenzoic acid

Cat. No.: B2824705
CAS No.: 1539228-96-0
M. Wt: 361.36
InChI Key: OIRHBMUINQAWEH-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-iodobenzoic acid is an organic compound with the molecular formula C7H3BrClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the iodination of benzoic acid to form 2-iodobenzoic acid. This intermediate is then subjected to bromination and chlorination under controlled conditions to yield the final product. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

5-Bromo-4-chloro-2-iodobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-iodobenzoic acid involves its interaction with specific molecular targets. The halogen atoms on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzoic Acid: A simpler derivative with only an iodine atom substituted on the benzene ring.

    4-Chloro-2-iodobenzoic Acid: Similar structure but lacks the bromine atom.

    5-Bromo-2-iodobenzoic Acid: Similar structure but lacks the chlorine atom.

Uniqueness

5-Bromo-4-chloro-2-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

5-bromo-4-chloro-2-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRHBMUINQAWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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